N-(3,4-DICHLOROPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE
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Overview
Description
N-(3,4-DICHLOROPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The starting material, 3,4-dichloroaniline, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Sulfonation: The amine group is sulfonated to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DICHLOROPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3,4-DICHLOROPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(3,4-DICHLOROPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom enhances its binding affinity and specificity. The sulfonamide group can mimic the natural substrate of certain enzymes, leading to competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU): A herbicide that inhibits photosynthesis by blocking electron transport in photosystem II.
N-(3,4-Dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexyliden]methyl}amino)ethyl]tetrahydro-1(2H)-pyrazinecarboxamide: A screening compound used in drug discovery.
Uniqueness
N-(3,4-DICHLOROPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FNO3S/c1-20-12-5-2-8(16)6-13(12)21(18,19)17-9-3-4-10(14)11(15)7-9/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEUJTUIZPSKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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